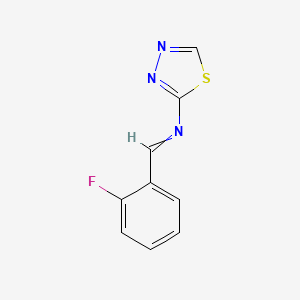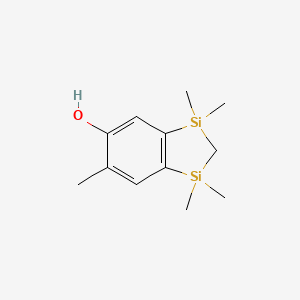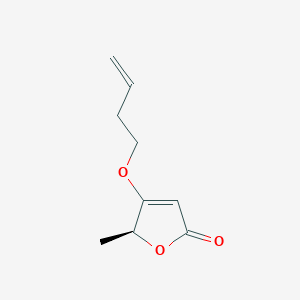
Propan-2-yl (4-acetamidophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl (4-acetamidophenyl)carbamate: is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. It is characterized by its unique molecular structure, which includes a carbamate group attached to a phenyl ring substituted with an acetamido group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Propan-2-yl (4-acetamidophenyl)carbamate typically involves the reaction of 4-acetamidophenol with isopropyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Propan-2-yl (4-acetamidophenyl)carbamate undergoes various chemical reactions, including:
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield 4-acetamidophenol and isopropanol.
Oxidation: The phenyl ring can undergo oxidation reactions, leading to the formation of quinone derivatives.
Substitution: The acetamido group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed:
Hydrolysis: 4-acetamidophenol and isopropanol.
Oxidation: Quinone derivatives.
Substitution: Compounds with different functional groups replacing the acetamido group.
Scientific Research Applications
Propan-2-yl (4-acetamidophenyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs and enzyme inhibitors.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of Propan-2-yl (4-acetamidophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The phenyl ring and acetamido group contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Propan-2-yl (4-aminophenyl)carbamate: Similar structure but with an amino group instead of an acetamido group.
Propan-2-yl (4-nitrophenyl)carbamate: Contains a nitro group instead of an acetamido group.
Propan-2-yl (4-hydroxyphenyl)carbamate: Features a hydroxy group instead of an acetamido group.
Uniqueness: Propan-2-yl (4-acetamidophenyl)carbamate is unique due to the presence of the acetamido group, which imparts specific chemical and biological properties. This functional group enhances the compound’s stability and reactivity, making it suitable for various applications in research and industry.
Properties
CAS No. |
629648-18-6 |
|---|---|
Molecular Formula |
C12H16N2O3 |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
propan-2-yl N-(4-acetamidophenyl)carbamate |
InChI |
InChI=1S/C12H16N2O3/c1-8(2)17-12(16)14-11-6-4-10(5-7-11)13-9(3)15/h4-8H,1-3H3,(H,13,15)(H,14,16) |
InChI Key |
JLVGSRYEVVDIAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)NC1=CC=C(C=C1)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


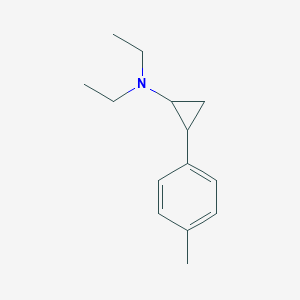
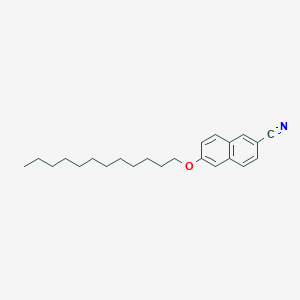
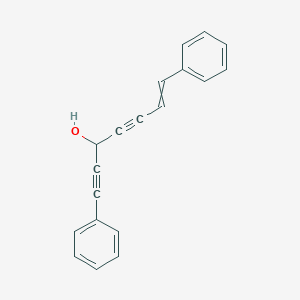
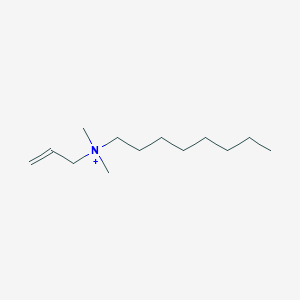
![2-[6-(Furan-2-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14217477.png)
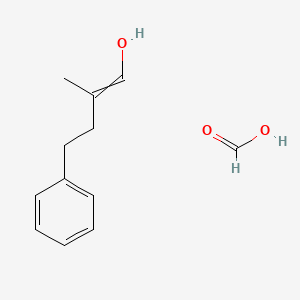
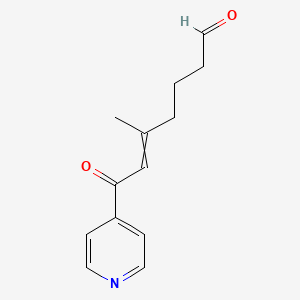
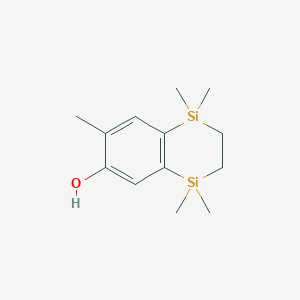
![({[1-(Cyclohexa-2,5-dien-1-yl)ethenyl]oxy}methyl)benzene](/img/structure/B14217497.png)

